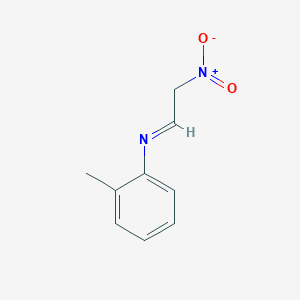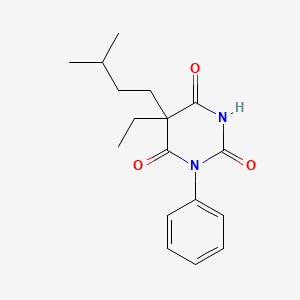
2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate is an organic compound that belongs to the class of nitrosocarbamates. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate typically involves the reaction of 2-methylpropyl carbamate with 2-chloroethylamine under nitrosation conditions. The reaction is usually carried out in the presence of a nitrosating agent such as sodium nitrite in an acidic medium. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the nitrosation reaction. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloroethyl group.
Major Products Formed
Oxidation: Oxidation products may include nitro derivatives.
Reduction: Reduction typically yields amine derivatives.
Substitution: Substitution reactions result in the formation of various substituted carbamates.
科学的研究の応用
2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce nitroso and carbamate functionalities.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to modify DNA.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate involves the interaction of its nitroso group with biological molecules. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, leading to modifications that can affect cellular function. The chloroethyl group can also participate in alkylation reactions, further contributing to its biological activity.
類似化合物との比較
Similar Compounds
- 2-methylpropyl N-(2-chloroethyl)-N-methylcarbamate
- 2-methylpropyl N-(2-chloroethyl)carbamate
Comparison
Compared to similar compounds, 2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate is unique due to the presence of both the nitroso and chloroethyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activity. The nitroso group, in particular, is responsible for its ability to modify DNA and proteins, making it a compound of interest in medicinal chemistry.
特性
CAS番号 |
10182-51-1 |
|---|---|
分子式 |
C7H13ClN2O3 |
分子量 |
208.64 g/mol |
IUPAC名 |
2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate |
InChI |
InChI=1S/C7H13ClN2O3/c1-6(2)5-13-7(11)10(9-12)4-3-8/h6H,3-5H2,1-2H3 |
InChIキー |
HKPYVZWGPKHGCV-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC(=O)N(CCCl)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


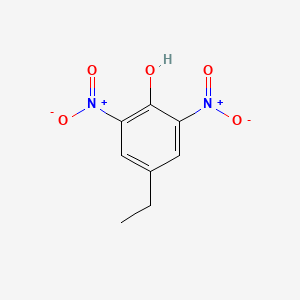
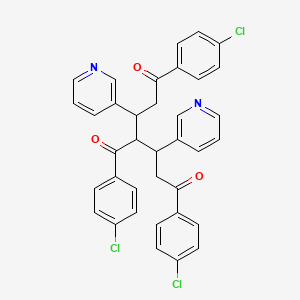
![5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13999759.png)
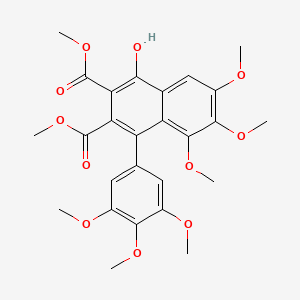


![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B13999780.png)
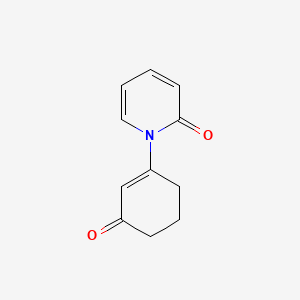

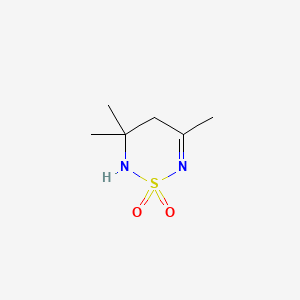
![4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B13999805.png)

